2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Overview
Description
“2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound with the CAS Number: 1211443-61-6 . It has a molecular weight of 292.77 and its IUPAC name is 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid reacts with O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in N,N-dimethyl-formamide at 20°C for 0.5 hours . In the second stage, N,N-dimethylammonium chloride is added in N,N-dimethyl-formamide at 20°C .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H17ClN4O . The InChI code for this compound is 1S/C14H17ClN4O/c1-18(2)13(20)11-7-9-8-16-14(15)17-12(9)19(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 .Chemical Reactions Analysis
The compound is used in the synthesis of ribociclib intermediates . Ribociclib is a drug used for the treatment of postmenopausal women with hormone receptor positive, human epidermal growth factor receptor 2 negative advanced or metastatic breast cancer.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis Techniques
A concise synthesis method for 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, used as a key intermediate in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, has been reported by Wang et al. (2017). This involves a Cu-catalyzed coupling reaction from 5-bromo-2,4-dichloropyrimidine, providing an economical approach to produce various pyrrolo[2,3-d]pyrimidine derivatives (Wang et al., 2017).
Biological Activity
Seela et al. (1984) synthesized isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one and discovered that these compounds exhibit inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential therapeutic applications (Seela et al., 1984).
Antimicrobial Applications
The antimicrobial activity of pyridothienopyrimidines and pyridothienotriazines, which can be synthesized using derivatives of pyrrolo[2,3-d]pyrimidine, was investigated by Abdel-rahman et al. (2002). Some of these compounds exhibited promising in vitro antimicrobial properties (Abdel-rahman et al., 2002).
Antiviral Properties
Renau et al. (1996) explored the synthesis of pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics. These compounds were tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), revealing insights into the structural requirements for antiviral activity (Renau et al., 1996).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H317 (May cause an allergic skin reaction) and H412 (Harmful to aquatic life with long lasting effects) . The precautionary statements include P273 (Avoid release to the environment) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2-chloro-7-cyclopentyl-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-18(2)13(20)11-7-9-8-16-14(15)17-12(9)19(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDDQOHZLBZUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021191 | |
Record name | 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
CAS RN |
1211443-61-6 | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-chloro-7-cyclopentyl-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.236.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7H-PYRROLO(2,3-D)PYRIMIDINE-6-CARBOXAMIDE, 2-CHLORO-7-CYCLOPENTYL-N,N-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ9LDB3Z8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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